D-精氨酸酰胺二盐酸盐

描述

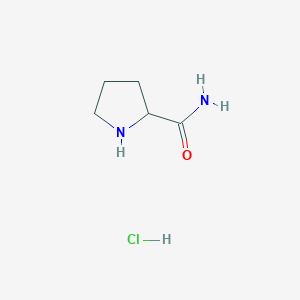

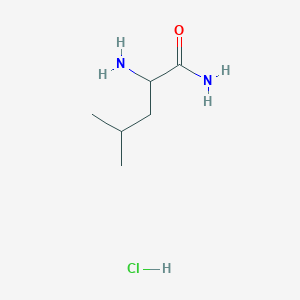

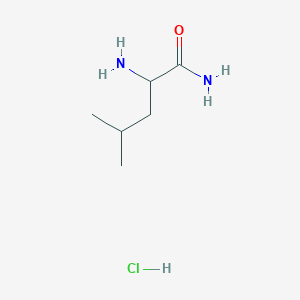

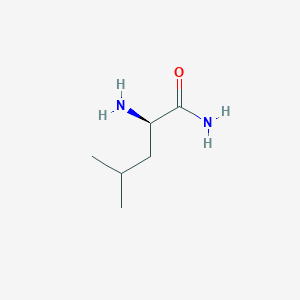

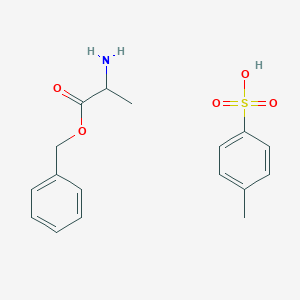

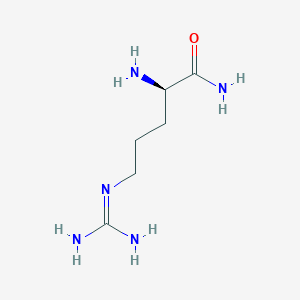

D-Arginine amide dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N5O . It is used in various studies and applications, particularly those involving the L-arginine/nitric oxide pathway .

Synthesis Analysis

The synthesis of D-Arginine amide dihydrochloride involves several steps. One method involves the hydrogenation of the corresponding pure compounds in methanol/HCl using Pd in activated charcoal as a catalyst . Another method involves the use of enzymes known as coronafacic acid ligases (CfaLs), which have been found to catalyze amide bond formation with a wide range of substrates .Molecular Structure Analysis

The molecular structure of D-Arginine amide dihydrochloride consists of 6 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

D-Arginine amide dihydrochloride can undergo several types of chemical reactions. For instance, it can be modified using dicarbonyl compounds, a common method to identify functional or reactive arginine residues in proteins .科学研究应用

1. 鉴定蛋白质中精氨酸酰胺化位点

D-精氨酸酰胺二盐酸盐在鉴定蛋白质中精氨酸酰胺化位点中发挥作用。Naseer et al. (2020)的研究讨论了一种用于识别蛋白质中精氨酸酰胺(R-Amide)位点的新型预测器。这种预测器整合了深度学习特征,有助于理解蛋白质中这种修饰的机制。

2. 八肽-D-精氨酸酰胺的合成

作为一种非盐酸九肽盐,八肽-D-精氨酸酰胺的合成是一个显著的应用。Califano等人(2005年)Califano et al. (2005)通过溶液相路线进行了合成。这种合成对于通过细胞膜和组织传递活性药物起着重要作用。

3. 电子转移诱导解离中的作用

由电子转移至质子化精氨酸酰胺阳离子产生的精氨酸酰胺自由基的行为是另一个应用。Chen和Tureček(2006年)Chen and Tureček (2006)对此进行了研究,发现这些自由基在微秒尺度上是稳定的,并且经历特定的解离,为肽中的电子捕获和转移解离提供了见解。

4. 通过含聚精氨酸肽抑制Furin

D-聚精氨酸,包括含有D-精氨酸酰胺的肽,是哺乳动物内蛋白酶furin的有效抑制剂。Kacprzak et al. (2004)的研究突出了D-聚精氨酸在抑制furin中的治疗潜力,这对于治疗病原毒素和病毒增殖具有重要意义。

未来方向

Research into D-Arginine amide dihydrochloride and related compounds is ongoing. Future directions may include the development of therapeutic peptides, which have shown promise in various applications . Additionally, the use of unnatural amino acids and peptidomimetics in the development of highly selective peptide linkers presents exciting future possibilities .

作用机制

Target of Action

D-Arginine amide dihydrochloride, also known as D-Argininamide Dihydrochloride, is a derivative of D-arginine . D-arginine is the D-isomer of arginine, and only the L-form is physiologically active . The primary target of D-arginine is Creatine kinase M-type . This enzyme plays a crucial role in energy transduction in tissues with fluctuating energy demands by catalyzing the reversible transfer of phosphate between ATP and various phosphogens .

Mode of Action

It is known that arginine-based compounds interact with their targets and alter their structure and function . This interaction is mainly due to their cationic nature combined with their amphiphilic character .

Biochemical Pathways

D-Arginine amide dihydrochloride likely affects the arginine metabolism pathway. Arginine metabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance . One of the most important arginine catabolism pathways is the ADI pathway, which hydrolyzes arginine to ornithine, with the byproducts of ammonia, CO2, and ATP .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The result of D-Arginine amide dihydrochloride’s action is the alteration of the microbial envelope’s structure and function . This alteration can lead to changes in the yeast-membrane permeability, which could be linked to viability loss and mixed-vesicle release .

Action Environment

The action of D-Arginine amide dihydrochloride can be influenced by environmental factors. For instance, in the context of microbial communities, D-Arginine amide dihydrochloride may function as part of a cooperative strategy to protect non-producing members from competing bacteria . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other microbial species and the overall environmental context .

属性

IUPAC Name |

(2R)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMQLFYWIDCFLC-RZFWHQLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659607 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Arginine amide dihydrochloride | |

CAS RN |

203308-91-2 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。